molecular formula C13H13FN4S B279348 6-(4-Fluorophenyl)-3-isobutyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-(4-Fluorophenyl)-3-isobutyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No. B279348
M. Wt: 276.33 g/mol
InChI Key: MWGYYAGSMUNMLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(4-Fluorophenyl)-3-isobutyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a compound with potential applications in scientific research. It is a member of the thiadiazole family of compounds, which are known for their diverse biological activities.

Mechanism of Action

The mechanism of action of 6-(4-Fluorophenyl)-3-isobutyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, it has been suggested that the compound may act by inhibiting key enzymes or receptors involved in various biological pathways. For example, it has been reported to inhibit acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine. This inhibition may lead to increased levels of acetylcholine in the brain, which could improve cognitive function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-(4-Fluorophenyl)-3-isobutyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole have been studied in vitro and in vivo. In vitro studies have shown that the compound can inhibit the growth of various bacterial and fungal strains. Additionally, it has been shown to induce apoptosis (programmed cell death) in cancer cells, suggesting potential antitumor activity. In vivo studies have shown that the compound can reduce inflammation in animal models of arthritis and other inflammatory conditions.

Advantages and Limitations for Lab Experiments

The advantages of using 6-(4-Fluorophenyl)-3-isobutyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments include its diverse biological activities and potential therapeutic applications. However, there are also limitations to its use. For example, the compound may have poor solubility in water, which could limit its use in certain experiments. Additionally, its mechanism of action is not fully understood, which could make it difficult to interpret experimental results.

Future Directions

There are many potential future directions for research on 6-(4-Fluorophenyl)-3-isobutyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One area of interest is the development of new therapeutic agents based on the compound's structure and biological activities. Additionally, further studies are needed to fully understand the compound's mechanism of action and to identify potential targets for drug development. Finally, more research is needed to determine the compound's toxicity and safety profile, which will be important for its potential use in humans.

Synthesis Methods

The synthesis of 6-(4-Fluorophenyl)-3-isobutyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been reported in the literature. The most common method involves the reaction of 4-fluorobenzaldehyde with isobutyl hydrazine to form the corresponding hydrazone. This hydrazone is then reacted with thiocarbonyldiimidazole to form the desired triazole-thiadiazole compound.

Scientific Research Applications

The 6-(4-Fluorophenyl)-3-isobutyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole compound has potential applications in scientific research. It has been reported to exhibit antimicrobial, antitumor, and anti-inflammatory activities. Additionally, it has been shown to have potential as a therapeutic agent for the treatment of Alzheimer's disease and other neurodegenerative disorders.

properties

Molecular Formula

C13H13FN4S

Molecular Weight

276.33 g/mol

IUPAC Name

6-(4-fluorophenyl)-3-(2-methylpropyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C13H13FN4S/c1-8(2)7-11-15-16-13-18(11)17-12(19-13)9-3-5-10(14)6-4-9/h3-6,8H,7H2,1-2H3

InChI Key

MWGYYAGSMUNMLV-UHFFFAOYSA-N

SMILES

CC(C)CC1=NN=C2N1N=C(S2)C3=CC=C(C=C3)F

Canonical SMILES

CC(C)CC1=NN=C2N1N=C(S2)C3=CC=C(C=C3)F

Origin of Product

United States

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